Fmoc-Asn(Xan)-OH (N-(9-Fluorenylmethoxycarbonyl)-L-asparagine xanthyl ester) is a derivative of the amino acid asparagine commonly used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides, which are chains of amino acids that form the building blocks of proteins.
Fmoc-Asn(Xan)-OH incorporates two key functional groups for peptide synthesis:
These protecting groups enable the controlled addition of Fmoc-Asn(Xan)-OH to a growing peptide chain on a solid support. After chain assembly is complete, the peptide is cleaved from the support, and both the Fmoc and xanthyl groups are removed to reveal the final peptide structure.
Fmoc-Asn(Xan)-OH is typically available in the L-stereoisomer form. Amino acids come in two mirror-image forms, L and D. Proteins are almost exclusively composed of L-amino acids. Therefore, Fmoc-Asn(Xan)-OH is particularly useful for synthesizing peptides that mimic natural protein structures and functionalities [].
Fmoc-Asn(Xan)-OH, or 9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide, is a modified derivative of the amino acid asparagine. It features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a xanthyl (Xan) protecting group on the side-chain amide. This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and the mild conditions under which the Fmoc group can be removed. The xanthyl group enhances solubility and prevents side reactions during peptide bond formation, making it a valuable tool in biochemical research and pharmaceutical applications .
The primary reactions involving Fmoc-Asn(Xan)-OH are related to its use in peptide synthesis. The Fmoc group serves as a temporary protecting group that can be easily removed under basic conditions, typically using piperidine. This deprotection exposes the amino group for subsequent coupling reactions with other amino acids. The xanthyl group also protects the side-chain amide from dehydration during activation with coupling reagents like carbodiimides .
The general reaction mechanism can be summarized as follows:
Fmoc-Asn(Xan)-OH plays a significant role in biochemical processes, particularly in synthesizing peptides that can interact with various biological targets. Its structure facilitates interactions through hydrophobic and aromatic interactions due to the presence of the Fmoc and xanthyl groups. These interactions can influence enzyme activity and protein folding, making it essential in studies related to protein structure and function .
The synthesis of Fmoc-Asn(Xan)-OH typically involves several key steps:
This method ensures that both functional groups are adequately protected, allowing for controlled reactions during peptide synthesis.
Fmoc-Asn(Xan)-OH is extensively used in:
Studies involving Fmoc-Asn(Xan)-OH often focus on its interaction with enzymes and proteins during peptide synthesis. The hydrophobic nature of both the Fmoc and xanthyl groups enhances its interaction with various biomolecules, which can lead to changes in enzyme activity or protein conformation. These interactions are critical for understanding how peptides behave in biological systems and their potential therapeutic effects .
Several compounds share structural similarities with Fmoc-Asn(Xan)-OH, each with unique properties:
| Compound Name | Structure/Group Used | Unique Feature |
|---|---|---|
| Fmoc-Asn(Trt)-OH | Trityl protecting group | Higher stability under acidic conditions |
| Boc-Asn(Xan)-OH | Boc protecting group | Used primarily in Boc-SPPS |
| Fmoc-Gln(Trt)-OH | Trityl protecting group | Similar application but tailored for glutamine |
| Fmoc-Asp(OtBu)-OH | Tert-butyl protecting group | Reduces side reactions during coupling |
| Boc-Gln(Xan)-OH | Boc protecting group | Prevents dehydration during activation |
Fmoc-Asn(Xan)-OH's unique combination of hydrophobicity and ease of deprotection under mild conditions sets it apart from other similar compounds, making it particularly advantageous for specific peptide synthesis applications .
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(9-xanthenyl)-L-asparagine exhibits the molecular formula C32H26N2O6 with a molecular weight of 534.56 grams per mole [3] [27]. The compound is registered under Chemical Abstracts Service number 185031-78-1 and possesses the International Union of Pure and Applied Chemistry name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid [27]. The canonical Simplified Molecular Input Line Entry System representation is C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O, while the International Chemical Identifier Key is BHSJDYJRHPNVAM-SANMLTNESA-N [3] [27].
| Property | Value |
|---|---|
| Molecular Formula | C32H26N2O6 |
| Molecular Weight | 534.56 g/mol |
| Chemical Abstracts Service Number | 185031-78-1 |
| International Union of Pure and Applied Chemistry Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid |
| Canonical Simplified Molecular Input Line Entry System | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O |
| International Chemical Identifier Key | BHSJDYJRHPNVAM-SANMLTNESA-N |
The molecular architecture of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(9-xanthenyl)-L-asparagine encompasses three distinct structural domains: the 9-fluorenylmethyloxycarbonyl protecting group, the L-asparagine backbone, and the 9-xanthenyl protecting group [4]. The 9-fluorenylmethyloxycarbonyl group serves as a temporary protecting group for the alpha-amino functionality, featuring a fluorenyl ring system connected to a methoxycarbonyl moiety that provides stability under acidic conditions while remaining sensitive to alkaline environments [10] [31]. The central asparagine backbone maintains the characteristic (S)-configuration at the alpha-carbon, preserving the natural chirality of the amino acid [27].
The 9-xanthenyl protecting group attached to the side-chain amide nitrogen represents a significant structural feature that distinguishes this compound from other asparagine derivatives [12]. This protecting group consists of a tricyclic aromatic system comprising two benzene rings connected through an oxygen bridge, forming a rigid planar structure [12]. The xanthenyl group was specifically developed as an improvement over earlier protecting groups used for asparagine and glutamine side chains, offering enhanced stability during peptide synthesis operations [12].
| Structural Component | Function | Chemical Environment |
|---|---|---|
| 9-Fluorenylmethyloxycarbonyl Group | N-terminal protecting group | Aromatic, base-labile |
| L-Asparagine Backbone | Amino acid core structure | Chiral center at alpha-carbon |
| 9-Xanthenyl Group | Side chain amide protecting group | Tricyclic aromatic system |
| Carboxylic Acid | C-terminal reactive site | Polar, ionizable |
The conformational characteristics of this compound are influenced by the bulky aromatic protecting groups, which impose steric constraints on the molecular flexibility . The fluorenyl and xanthenyl moieties adopt preferential orientations that minimize intramolecular steric interactions while maintaining optimal electronic properties for their protective functions [12].
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(9-xanthenyl)-L-asparagine demonstrates distinctive physicochemical properties that reflect its dual protecting group architecture [11]. The compound exhibits excellent solubility in polar aprotic solvents including N,N-dimethylformamide, dimethyl sulfoxide, and dichloromethane, while displaying limited aqueous solubility due to the hydrophobic nature of the aromatic protecting groups [11]. This solubility profile enhances its utility in organic synthesis applications where compatibility with standard peptide synthesis reagents is essential [11].
The stability characteristics of this compound are governed by the differential lability of its protecting groups [10] [11]. The 9-fluorenylmethyloxycarbonyl group exhibits remarkable stability under acidic conditions but demonstrates high sensitivity to basic environments, particularly in the presence of secondary amines such as piperidine [10] [31]. Conversely, the 9-xanthenyl group maintains stability under the basic conditions used for 9-fluorenylmethyloxycarbonyl removal but undergoes cleavage when exposed to trifluoroacetic acid [11] [12].
The estimated acid dissociation constant for the carboxylic acid functionality approximates 3.8, consistent with other 9-fluorenylmethyloxycarbonyl-protected amino acids [17]. The compound exhibits negative optical rotation due to the L-configuration of the asparagine backbone, with the specific rotation depending on the solvent system employed [13].
| Property | Value | Notes |
|---|---|---|
| Solubility | Soluble in N,N-dimethylformamide, dimethyl sulfoxide, dichloromethane | Poor water solubility |
| Stability | Stable under acidic conditions, labile to bases | 9-Fluorenylmethyloxycarbonyl group sensitive to piperidine |
| Estimated acid dissociation constant | ~3.8 (carboxylic acid) | Similar to other 9-fluorenylmethyloxycarbonyl amino acids |
| Optical Activity | Negative rotation (L-configuration) | Chirality from asparagine backbone |
| Storage Conditions | 2-8°C, dry conditions, inert atmosphere | Protect from moisture and light |
The spectroscopic characteristics of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(9-xanthenyl)-L-asparagine provide comprehensive structural information through multiple analytical techniques [22]. Ultraviolet-visible spectroscopy reveals strong absorption at 262 nanometers, characteristic of the 9-fluorenylmethyloxycarbonyl chromophore, which enables convenient monitoring of deprotection reactions during peptide synthesis [6] [30]. Additional absorption features in the 250-320 nanometer region arise from the combined electronic transitions of both aromatic protecting groups [24].
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shifts [18]. Proton nuclear magnetic resonance spectra display aromatic proton signals in the 7-8 parts per million region, corresponding to the fluorenyl and xanthenyl ring systems [18]. Carbon-13 nuclear magnetic resonance spectroscopy reveals carbonyl carbon resonances in the 170-180 parts per million range, confirming the presence of the carboxylic acid and amide functionalities [18].
Mass spectrometry analysis yields a molecular ion peak at mass-to-charge ratio 534.56, confirming the molecular weight determination [22]. The compound produces several amino acid-specific fragment ions during tandem mass spectrometry, enabling selective detection and quantification using multiple reaction monitoring techniques [22].
Infrared spectroscopy identifies characteristic functional group absorptions including carbonyl stretches, nitrogen-hydrogen stretches, and aromatic carbon-hydrogen vibrations [23]. The spectrum provides fingerprint identification of the compound and confirmation of functional group integrity [23].
| Spectroscopic Technique | Characteristic Features | Application |
|---|---|---|
| Ultraviolet-Visible Absorption | Strong absorption at 262 nm (9-fluorenylmethyloxycarbonyl group) | Monitoring deprotection reactions |
| Proton Nuclear Magnetic Resonance | Aromatic protons (7-8 ppm region) | Structure confirmation |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbons (170-180 ppm) | Structure confirmation |
| Mass Spectrometry | Molecular ion peak at m/z 534.56 | Molecular weight confirmation |
| Infrared Spectroscopy | C=O stretches, N-H stretches, aromatic C-H | Functional group identification |
The chromatographic properties of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(9-xanthenyl)-L-asparagine have been extensively characterized using multiple separation techniques [6] [20]. High-performance liquid chromatography employing reversed-phase conditions with acetonitrile-water mobile phases containing trifluoroacetic acid or formic acid additives provides effective separation and analysis [6] [20]. Typical retention times range from 5-15 minutes depending on the specific column and mobile phase composition employed [20] [21].
Chiral high-performance liquid chromatography using polysaccharide-based chiral stationary phases enables enantiomeric separation of this compound [6]. The ZWIX(+)™ and QN-AX™ columns demonstrate effective chiral recognition with selectivity factors ranging from 1.33 to 2.06 under optimized conditions [6]. The compound exhibits a consistent D < L elution sequence across different chiral stationary phases [6].
Supercritical fluid chromatography using carbon dioxide-methanol mobile phases with triethylamine and formic acid additives provides alternative separation conditions with enhanced efficiency [6]. This technique offers reduced analysis times and improved resolution compared to conventional liquid chromatographic methods [6].
Liquid chromatography-mass spectrometry combines the separation power of high-performance liquid chromatography with the structural identification capabilities of mass spectrometry [22] [26]. The compound typically elutes within 4-8 minutes under standard reversed-phase conditions, enabling rapid analysis and confirmation [26].
| Chromatographic Method | Mobile Phase | Typical Retention Time | Purpose |
|---|---|---|---|
| High-Performance Liquid Chromatography (Reversed Phase) | Acetonitrile/water with trifluoroacetic acid or formic acid | 5-15 minutes | Purity analysis |
| Chiral High-Performance Liquid Chromatography | Methanol/acetonitrile with triethylamine/formic acid | 3-15 minutes | Enantiomeric separation |
| Supercritical Fluid Chromatography | Carbon dioxide/methanol with additives | 5-25 minutes | Analytical separation |
| Liquid Chromatography-Mass Spectrometry | Acetonitrile/water with formic acid | 4-8 minutes | Structure confirmation |
The synthesis of 9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide involves the strategic protection of both the alpha-amino group and the side-chain amide group of asparagine. The most widely employed synthetic approach utilizes a two-step sequential protection strategy, beginning with the introduction of the 9-fluorenylmethyloxycarbonyl group followed by the attachment of the xanthyl protecting group .
The initial step involves the protection of the amino group of asparagine through reaction with 9-fluorenylmethyloxycarbonyl chloride in the presence of sodium carbonate as a base in dimethylformamide solvent . This reaction proceeds under mild conditions at room temperature, typically achieving yields of 85-95% . The base serves to neutralize the hydrogen chloride generated during the reaction and prevents side reactions that could compromise product quality.
The second protection step involves the introduction of the xanthyl group to the side-chain amide through reaction with xanthydrol under acid-catalyzed conditions [3]. This reaction employs trifluoroacetic acid as a catalyst and proceeds efficiently at room temperature [3]. The acid catalyst facilitates the formation of the xanthylium ion intermediate, which readily reacts with the amide nitrogen to form the protected derivative [3].
Table 1: Synthetic Routes and Key Parameters for 9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide
| Synthetic Route | Key Reagents | Reaction Conditions | Typical Yield (%) | Advantages |
|---|---|---|---|---|
| Fmoc Protection of Asparagine | Fmoc-Cl, Sodium carbonate, DMF | Room temperature, DMF solvent | 85-95 | High yield, mild conditions |
| Xanthyl Protection of Side Chain | Xanthydrol, TFA catalyst | Mild acid conditions, 25°C | 80-90 | Selective protection |
| Acid-Catalyzed Xanthydrol Reaction | Xanthydrol, Trifluoroacetic acid | TFA catalysis, CH₂Cl₂ | 75-85 | Rapid reaction, clean product |
| Two-Step Sequential Protection | Fmoc-Cl then Xanthydrol | Sequential steps, controlled pH | 70-80 | Complete protection control |
Alternative synthetic routes have been developed that employ different solvent systems and reaction conditions. One approach utilizes dichloromethane as the reaction medium with trifluoroacetic acid as both solvent and catalyst [4]. This method offers advantages in terms of reaction rate and product purification, as the dichloromethane can be easily removed under reduced pressure [4].
The reaction mechanism involves nucleophilic attack of the asparagine amino group on the activated 9-fluorenylmethyloxycarbonyl chloride, followed by elimination of hydrogen chloride . The subsequent xanthyl protection proceeds through formation of a xanthylium ion intermediate under acidic conditions, which is then attacked by the amide nitrogen of the side chain [3].
The acid-catalyzed reaction between xanthydrols and asparagine derivatives represents a critical step in the synthesis of 9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide. This reaction mechanism has been extensively studied and demonstrates exceptional reactivity compared to other secondary alcohols [5] [6].
Xanthydrol exhibits remarkable reactivity as a secondary alcohol, surpassing benzhydrol and even approaching the reactivity of tertiary alcohols such as triphenylcarbinol [5]. This exceptional reactivity is attributed to the stability of the xanthylium ion formed during the reaction [5] [6]. The xanthylium ion acquires aromatic character through resonance stabilization, making its formation thermodynamically favorable [5].
The reaction proceeds through initial protonation of the xanthydrol hydroxyl group by trifluoroacetic acid, followed by loss of water to generate the xanthylium ion [7]. This carbocation intermediate is then attacked by the nucleophilic amide nitrogen of the asparagine side chain, resulting in formation of the carbon-nitrogen bond [7]. The reaction is typically complete within 1-2 hours at room temperature [3].
The mechanism is particularly efficient because asparagine derivatives with appropriate acidity can catalyze their own reaction with xanthydrol [5]. Compounds possessing pKa values of approximately 5.5 provide sufficient acidity to promote xanthylium ion formation without requiring external acid catalysts [5]. This self-catalytic behavior is advantageous for industrial applications as it reduces the need for additional reagents and simplifies purification procedures.
Trifluoroacetic acid serves as the preferred catalyst for this transformation due to its optimal balance of acidity and compatibility with the reaction substrates [4] [7]. The concentration of trifluoroacetic acid significantly influences both reaction rate and selectivity, with concentrations of 1-5% typically providing optimal results [4].
Industrial production of 9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide requires sophisticated manufacturing processes that ensure consistent quality, high purity, and regulatory compliance [8] [9]. The production methodology must address the unique challenges associated with amino acid derivative manufacturing while maintaining economic viability at commercial scale.
The industrial synthesis follows similar synthetic routes to laboratory-scale preparation but incorporates advanced process control and automation systems [9]. Large-scale production typically employs continuous or semi-continuous processes to maximize efficiency and minimize batch-to-batch variability [9]. Automated peptide synthesizers and solid-phase synthesis techniques are commonly utilized to achieve the required scale and consistency .
Modern industrial facilities incorporate multiple production methods depending on the specific requirements and scale of manufacturing [8]. The four major approaches include microbial fermentation, enzymatic synthesis, chemical synthesis, and protein hydrolysis extraction [8]. For 9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide, chemical synthesis remains the predominant method due to the specific protecting group requirements [8].
Industrial production facilities must comply with Good Manufacturing Practice regulations enforced by agencies such as the Food and Drug Administration and European Medicines Agency [10]. These regulations require comprehensive quality systems covering raw material procurement, manufacturing processes, equipment maintenance, staff training, and product testing [10].
The manufacturing process typically begins with the preparation of high-purity starting materials under controlled environmental conditions [9]. Temperature, humidity, and atmospheric composition are carefully monitored to prevent degradation or contamination [9]. Raw material specifications include stringent limits on impurities, water content, and microbiological contamination [9].
Process automation plays a crucial role in maintaining consistency and reducing human error [9]. Automated systems control reaction parameters such as temperature, pH, reaction time, and reagent addition rates [9]. Real-time monitoring systems track critical process parameters and automatically adjust conditions to maintain optimal performance [9].
Quality control of 9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide requires comprehensive analytical testing to ensure product identity, purity, potency, and safety [11] [12]. The complex nature of peptide derivatives necessitates multiple analytical techniques to fully characterize the product and detect potential impurities [11].
Table 2: Quality Control Parameters for 9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide
| Quality Parameter | Specification | Test Method | Frequency |
|---|---|---|---|
| HPLC Purity | ≥ 99.0% | RP-HPLC with UV detection | Every batch |
| Enantiomeric Purity | ≥ 99.8% | Chiral HPLC analysis | Every batch |
| Free Amine Content | ≤ 0.2% | Quantitative GC method | Every batch |
| Acetate Content | ≤ 0.02% | Ion chromatography | Every batch |
| Water Content | ≤ 0.5% | Karl Fischer titration | Every batch |
| Heavy Metals | ≤ 10 ppm | ICP-MS analysis | Every 10 batches |
| Residual Solvents | ICH Q3C limits | GC headspace analysis | Every batch |
Identity testing confirms the structural integrity and composition of the synthesized compound [12]. High-performance liquid chromatography coupled with mass spectrometry provides definitive identification through molecular weight determination and fragmentation patterns [12]. Nuclear magnetic resonance spectroscopy offers complementary structural information and can detect subtle structural modifications [13].
Purity assessment represents the most critical quality parameter for amino acid derivatives used in peptide synthesis [14] [15]. Enhanced specifications for 9-fluorenylmethyloxycarbonyl derivatives now require HPLC purity of ≥99% with all significant amino acid-related impurities quantified [14] [15]. This level of purity is essential to achieve high yields and consistent impurity profiles in subsequent peptide synthesis applications [14].
Enantiomeric purity testing is particularly important as small amounts of D-amino acid impurities can significantly impact the quality of synthesized peptides [15]. Enhanced specifications require enantiomeric purity of ≥99.8%, as even minor enantiomeric impurities can dramatically reduce peptide purity in longer sequences [15].
Free amine content must be controlled to ≤0.2% to ensure stability during storage and prevent side reactions during peptide coupling [15]. Acetate content is limited to ≤0.02% to minimize chain termination reactions during synthesis [15]. Water content determination by Karl Fischer titration is essential as many amino acid derivatives are hygroscopic and water content affects assay accuracy [12].
Purity analysis of 9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide employs multiple complementary analytical techniques to provide comprehensive characterization and ensure product quality [16] [17]. The selection of appropriate analytical methods depends on the specific impurities of concern and the required sensitivity limits.
High-performance liquid chromatography represents the primary analytical technique for purity determination [17] [18]. Reversed-phase HPLC with ultraviolet detection provides excellent separation of the target compound from related impurities and enables accurate quantification [18]. Advanced chromatographic systems utilizing sub-2-micron particles offer enhanced resolution and reduced analysis times [18].
Ultra-high-performance liquid chromatography has revolutionized amino acid analysis by reducing analytical run times to as little as three minutes while maintaining excellent sensitivity and selectivity [17]. This technique employs 1.7-micron C18 particles and high-resolution mass spectrometry to achieve sub-5-ppm mass accuracy [17]. The improved chromatographic selectivity enables detection of impurities at the nanomolar level [17].
Table 4: Analytical Methods Comparison for 9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide
| Analytical Method | Detection Limit | Analysis Time (min) | Primary Application | Sample Requirements (mg) |
|---|---|---|---|---|
| HPLC-UV | 0.1% | 25-45 | Purity determination | 1-5 |
| LC-MS/MS | 0.01% | 15-25 | Impurity identification | 0.1-1 |
| ¹H NMR | 0.5% | 30-60 | Structure confirmation | 5-30 |
| ¹³C NMR | 1% | 60-120 | Structure confirmation | 10-100 |
| ¹⁹F NMR | 0.1% | 20-40 | Fluorinated impurities | 5-20 |
| Chiral HPLC | 0.05% | 35-55 | Enantiomeric purity | 1-5 |
Fluorine-19 NMR spectroscopy has emerged as a powerful tool for detecting fluorinated impurities and derivatization products [19] [20]. This technique offers high sensitivity due to the natural abundance of fluorine-19 and provides excellent spectral resolution [19]. The method enables simultaneous detection and quantification of multiple fluorinated species without physical separation [20].
Chiral HPLC analysis is essential for determining enantiomeric purity, as standard HPLC methods cannot distinguish between D- and L-amino acid isomers [21] [15]. Carbohydrate-based chiral stationary phases such as CHIRALPAK IA, IC, and QNAX provide excellent enantioselectivity for 9-fluorenylmethyloxycarbonyl amino acid derivatives [21]. Mobile phase composition and temperature control are critical parameters for achieving optimal separation [21].
Scale-up of 9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide synthesis presents significant technical and operational challenges that must be carefully addressed to ensure successful transition from laboratory to commercial production [22] [9]. The complex nature of the synthetic process and the stringent quality requirements necessitate comprehensive scale-up strategies that address chemical, engineering, and regulatory considerations.
Table 3: Scale-Up Considerations and Parameters
| Scale Factor | Reactor Volume (L) | Mixing Requirements | Temperature Control (°C) | Key Challenges | Typical Yield Loss (%) |
|---|---|---|---|---|---|
| Laboratory (1-10 mmol) | 0.1-1 | Magnetic stirring | ±2 | Reproducibility | 0-2 |
| Pilot Scale (10-100 mmol) | 1-10 | Mechanical stirring | ±1 | Heat transfer | 2-5 |
| Manufacturing (100-1000 mmol) | 10-100 | High-efficiency impeller | ±0.5 | Mass transfer limitations | 5-8 |
| Commercial (>1000 mmol) | 100-1000 | Advanced mixing systems | ±0.2 | Process robustness | 8-12 |
The primary challenge in scale-up involves maintaining the precise reaction conditions required for optimal product quality while accommodating the physical limitations of larger reaction vessels [22]. Heat transfer becomes increasingly challenging at larger scales, particularly for exothermic reactions that require careful temperature control [22]. Advanced heat exchange systems and process control algorithms are essential to maintain uniform temperature distribution throughout the reaction mixture [22].
Mass transfer limitations become more pronounced at larger scales due to reduced surface-to-volume ratios and longer mixing times [22]. High-efficiency mixing systems must be designed to ensure adequate contact between reactants while minimizing mechanical stress that could lead to product degradation [22]. Computational fluid dynamics modeling is often employed to optimize mixer design and operating parameters [22].
Equipment design considerations include material compatibility, ease of cleaning, and maintenance accessibility [22]. Stainless steel construction with electropolished surfaces is typically required to minimize contamination and facilitate cleaning validation [22]. Specialized coatings may be necessary for reactions involving aggressive chemicals such as trifluoroacetic acid [22].
Process analytical technology enables real-time monitoring of critical process parameters and facilitates rapid response to process deviations [23]. Advanced sensors for temperature, pH, and chemical composition provide continuous feedback for process control systems [23]. Spectroscopic methods such as infrared and Raman spectroscopy can provide real-time analysis of reaction progress and product quality [23].
Raw material procurement becomes increasingly complex at commercial scale, requiring qualified suppliers and comprehensive supply chain management [22]. Multiple sourcing strategies and inventory management systems are essential to ensure continuous production capability [22]. Vendor qualification programs must evaluate supplier capabilities for quality, capacity, and regulatory compliance [22].
Waste management and environmental considerations become more significant at larger scales [22]. Solvent recovery systems and waste treatment processes must be designed to minimize environmental impact while maintaining economic viability [22]. Green chemistry principles should be incorporated wherever possible to reduce the use of hazardous materials and minimize waste generation [22].
The transition from pilot scale to commercial production requires extensive process validation studies to demonstrate consistent product quality and process capability [24]. Statistical process control methods and design of experiments approaches are employed to establish operating ranges and control strategies [24]. Regulatory submissions must include comprehensive data on process validation, product characterization, and stability studies [24].